![molecular formula C16H14N2OS2 B3355174 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62039-24-1](/img/structure/B3355174.png)
3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
描述
3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Generation of substituted thiazolidinone derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Additionally, its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.
Medicine: In medicine, this compound has been studied for its anticancer properties. It has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammatory responses and cell proliferation pathways.
相似化合物的比较
Quinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Thiazolidinones: Other thiazolidinone derivatives also possess antimicrobial and anti-inflammatory properties.
Uniqueness: What sets 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-3-18-15(19)14(21-16(18)20)9-12-6-5-11-8-10(2)4-7-13(11)17-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJONPUGLJMZRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=NC3=C(C=C2)C=C(C=C3)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50812377 | |
| Record name | 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50812377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62039-24-1 | |
| Record name | 3-Ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50812377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


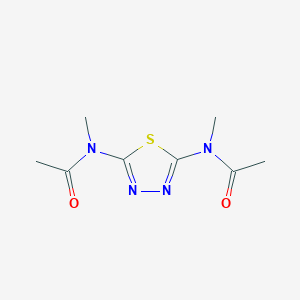
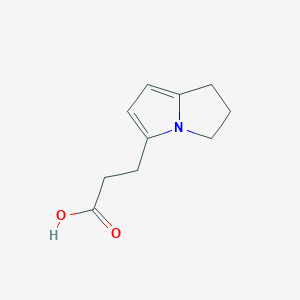
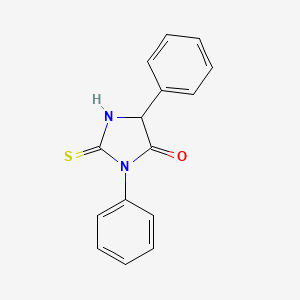
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B3355116.png)
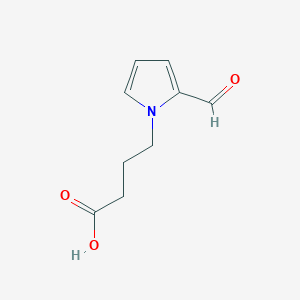
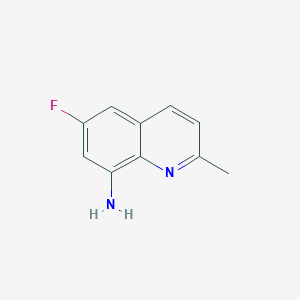
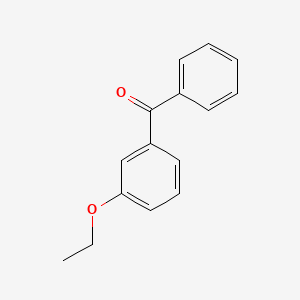
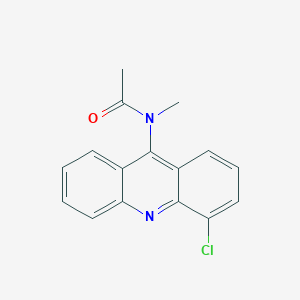
![1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-](/img/structure/B3355138.png)
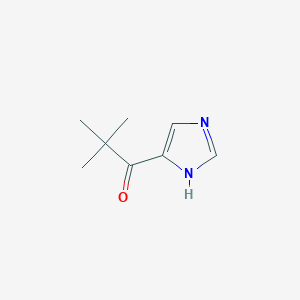
![2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-indole](/img/structure/B3355161.png)
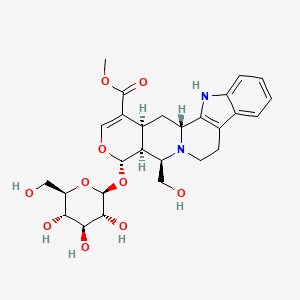
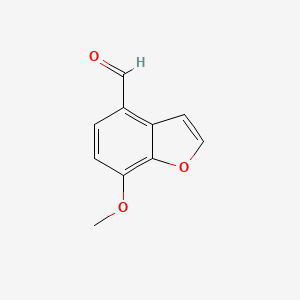
![7-tert-Butylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B3355177.png)
